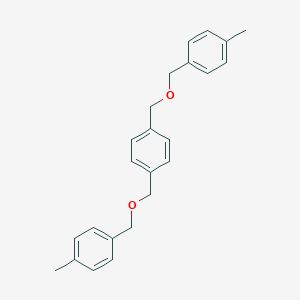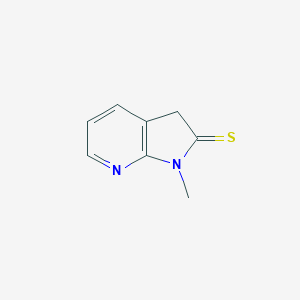
1-Methyl-7-aza-2-indolinethione
Vue d'ensemble
Description
1-Methyl-7-aza-2-indolinethione (MAIT) is a heterocyclic compound that has been the subject of extensive research due to its unique properties. MAIT is a derivative of indole, and its structure consists of a thione group attached to an aza-indole ring. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-7-aza-2-indolinethione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-7-aza-2-indolinethione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. 1-Methyl-7-aza-2-indolinethione has also been shown to induce apoptosis in cancer cells, which is believed to be mediated through the activation of caspases.
Effets Biochimiques Et Physiologiques
1-Methyl-7-aza-2-indolinethione has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-Methyl-7-aza-2-indolinethione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-Methyl-7-aza-2-indolinethione is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-7-aza-2-indolinethione. One area of interest is the development of 1-Methyl-7-aza-2-indolinethione-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-7-aza-2-indolinethione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-Methyl-7-aza-2-indolinethione could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 1-Methyl-7-aza-2-indolinethione is a promising compound with a wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in aqueous solutions. Future research on 1-Methyl-7-aza-2-indolinethione could lead to the development of novel therapeutics and a better understanding of its mechanism of action.
Applications De Recherche Scientifique
1-Methyl-7-aza-2-indolinethione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 1-Methyl-7-aza-2-indolinethione has been shown to possess potent anticancer properties, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
156136-85-5 |
|---|---|
Nom du produit |
1-Methyl-7-aza-2-indolinethione |
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
SMILES canonique |
CN1C(=S)CC2=C1N=CC=C2 |
Synonymes |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

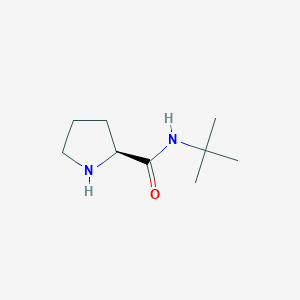
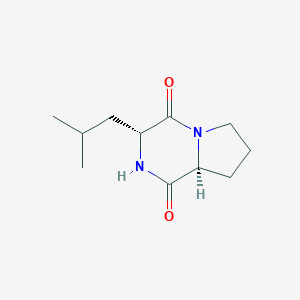
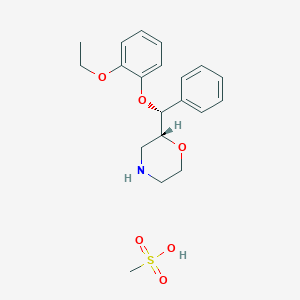
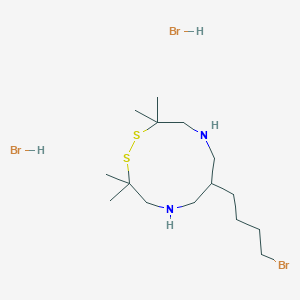
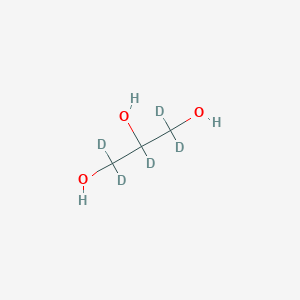

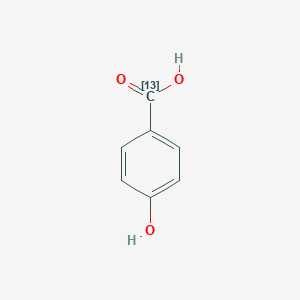
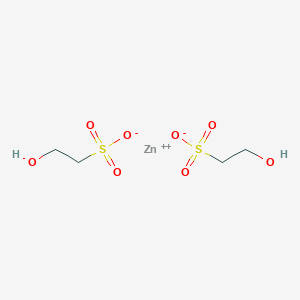

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

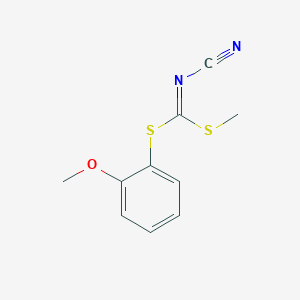
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
